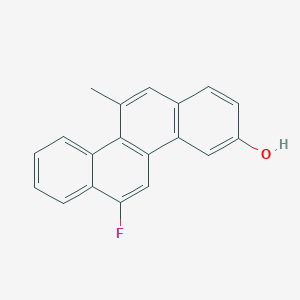
6-Fluoro-11-methylchrysen-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-11-methylchrysen-3-OL is a fluorinated derivative of chrysen-3-OL, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 11th position on the chrysen-3-OL structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-11-methylchrysen-3-OL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient production. The use of environmentally benign organoboron reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-11-methylchrysen-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
6-Fluoro-11-methylchrysen-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-Fluoro-11-methylchrysen-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methyl group can also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Comparison with Similar Compounds
6-Fluoro-3-formylchromone: Another fluorinated compound with applications in optoelectronic devices.
Fluorinated Pyridines: These compounds share the fluorine substitution and are used in various chemical syntheses.
Uniqueness: 6-Fluoro-11-methylchrysen-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and methyl groups on the chrysen-3-OL backbone makes it particularly interesting for research in various fields, including medicinal chemistry and materials science.
Properties
CAS No. |
92755-74-3 |
|---|---|
Molecular Formula |
C19H13FO |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
6-fluoro-11-methylchrysen-3-ol |
InChI |
InChI=1S/C19H13FO/c1-11-8-12-6-7-13(21)9-16(12)17-10-18(20)14-4-2-3-5-15(14)19(11)17/h2-10,21H,1H3 |
InChI Key |
UDTXXIMONGGAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)C3=C1C4=CC=CC=C4C(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


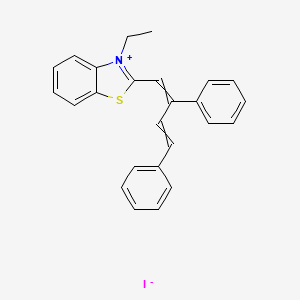
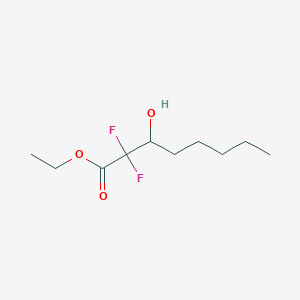

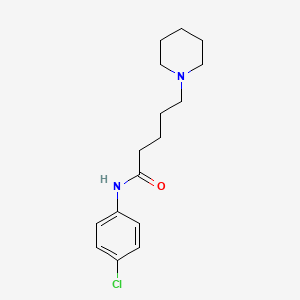
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
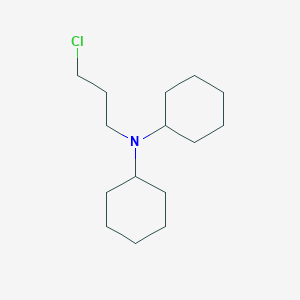

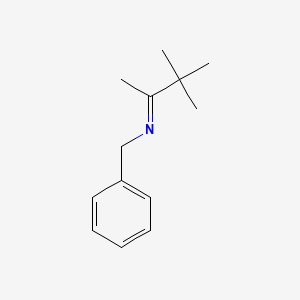
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
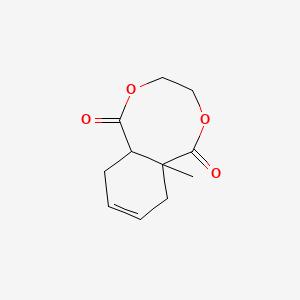
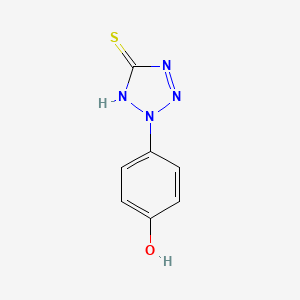
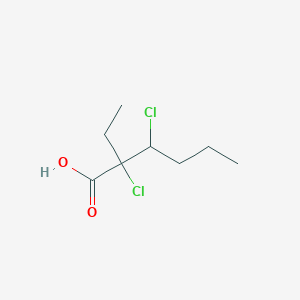
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
